2,4,6-Trichlorophenyl 1-ethanesulfonate

Chemoselectivity Sulfonamide Synthesis Activated Esters

Choose 2,4,6-Trichlorophenyl 1-ethanesulfonate for its unique TCP leaving group—offering a deliberate balance of reactivity and stability. Unlike PFP esters, it enables chemoselective aminolysis under mild conditions, survives cross-coupling steps, and its high crystallinity (mp 72-74°C) allows simple recrystallization instead of chromatography. Ideal for building unsymmetrical sulfonamide libraries with orthogonal reactivity. Ensure your synthesis succeeds—order this stable, crystalline building block now.

Molecular Formula C8H7Cl3O3S
Molecular Weight 289.6 g/mol
CAS No. 934986-60-4
Cat. No. B1391031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorophenyl 1-ethanesulfonate
CAS934986-60-4
Molecular FormulaC8H7Cl3O3S
Molecular Weight289.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C8H7Cl3O3S/c1-2-15(12,13)14-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
InChIKeyCNMAELLKDFWHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trichlorophenyl 1-ethanesulfonate (CAS 934986-60-4): A Differentiated Sulfonate Ester for Chemoselective Synthesis


2,4,6-Trichlorophenyl 1-ethanesulfonate is an activated aryl sulfonate ester belonging to the 2,4,6-trichlorophenyl (TCP) ester class. This compound is characterized by its high melting point of 72-74°C and its role as a stable, crystalline electrophilic building block . Its primary utility is derived from the unique leaving group properties of the 2,4,6-trichlorophenoxy moiety, which has been developed as a direct, selective alternative to more established reagents like pentafluorophenyl (PFP) esters and sulfonyl chlorides for sulfonamide formation and related cross-couplings [1].

Why 2,4,6-Trichlorophenyl 1-ethanesulfonate is Not Interchangeable with Other Activated Esters


Simple substitution of 2,4,6-trichlorophenyl 1-ethanesulfonate with a different activated ester like a pentafluorophenyl (PFP) or tosylate derivative is not functionally equivalent and can lead to failed reactions or complex purification. The reactivity profile of the TCP group is deliberately tuned to offer a middle ground: it is sufficiently reactive to undergo efficient aminolysis under mild heating or microwave conditions, yet is significantly more stable and less prone to unwanted hydrolysis compared to the more labile PFP esters [1]. This difference in reaction kinetics enables unique chemoselective transformations—specifically, the ability to react with nucleophiles in the presence of a PFP ester, a feat not possible with other common leaving groups [2]. Furthermore, the high crystallinity of this ethanesulfonate derivative (m.p. 72-74°C) confers a practical advantage in purification and long-term storage that liquid or low-melting alternatives lack .

Quantitative Differentiation of 2,4,6-Trichlorophenyl 1-ethanesulfonate Against Key Comparators


Chemoselective Aminolysis in the Presence of Competing Pentafluorophenyl (PFP) Esters

A key differentiation of the TCP sulfonate ester class is its ability to undergo chemoselective aminolysis. When a molecule contains both a TCP ester and a more reactive PFP ester, the TCP group remains intact during PFP aminolysis, and can be reacted subsequently with a different amine nucleophile [1]. This orthogonal reactivity is a function of the TCP ester's distinct reactivity profile [2].

Chemoselectivity Sulfonamide Synthesis Activated Esters

Enhanced Chemical Stability Enabling Broader Reaction Scope vs. PFP Esters

TCP sulfonate esters demonstrate greater stability than their PFP counterparts, which directly translates to a broader scope of compatible chemical transformations. While PFP esters are more susceptible to nucleophilic attack and decomposition, TCP esters are robust enough to remain intact during diverse reactions, including those catalyzed by palladium [1]. This stability advantage allows for the synthesis of more elaborate TCP sulfonates which can then be used in further applications [2].

Stability Palladium Chemistry Activated Esters

High Melting Point and Crystallinity Facilitates Purification and Long-Term Storage

2,4,6-Trichlorophenyl 1-ethanesulfonate is a crystalline solid with a reported melting point of 72-74°C . This is a significant practical advantage over many alternative sulfonate esters and sulfonyl chlorides, which are often low-melting solids, liquids, or unstable oils. Arylsulfonates, in general, are noted for their crystalline nature, making them easier to purify (often by simple recrystallization) and store over long periods compared to other electrophiles [1].

Physical Properties Purification Storage

Optimal Application Scenarios for 2,4,6-Trichlorophenyl 1-ethanesulfonate in Synthesis and Procurement


Iterative Synthesis of Complex Sulfonamide Libraries

The proven chemoselectivity of the TCP group against PFP esters makes this compound ideal for building complex libraries of unsymmetrical sulfonamides. A common strategy involves first reacting a more reactive electrophile (e.g., PFP ester) on a scaffold with an amine, leaving the TCP group untouched. The TCP ester can then be orthogonally activated to introduce a second sulfonamide linkage, enabling the efficient exploration of chemical space for drug discovery [1].

Multi-Step Synthesis Requiring a Stable Sulfonate Handle

For synthetic routes requiring an electrophilic sulfonate group to be installed early and carried through multiple synthetic steps, the enhanced stability of TCP esters is critical. This compound can survive conditions that would degrade more labile esters like PFPs or sulfonyl chlorides. Examples include palladium-catalyzed cross-couplings or reactions on other functional groups elsewhere in the molecule, providing a reliable, traceless leaving group for late-stage diversification [2].

Large-Scale Production Where Purification is a Bottleneck

The high crystallinity and melting point (72-74°C) of 2,4,6-trichlorophenyl 1-ethanesulfonate provide a distinct process chemistry advantage. During large-scale synthesis, this intermediate can be isolated and purified by simple recrystallization, avoiding expensive and time-consuming chromatographic separations . This physical form also makes it a preferred building block for commercial supply, ensuring long-term storage stability and ease of handling compared to liquid or low-melting analogs [3].

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